molecular formula C7H4BrClO2 B168403 5-Bromo-2-hydroxybenzoyl chloride CAS No. 17464-66-3

5-Bromo-2-hydroxybenzoyl chloride

Cat. No. B168403
CAS RN: 17464-66-3
M. Wt: 235.46 g/mol
InChI Key: LRMJGJCFKIQYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxybenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is widely used in scientific research due to its unique properties and versatile applications.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-hydroxybenzoyl chloride is not well understood. However, it is believed that this compound acts as an acylating agent, which means that it can add an acyl group to other organic molecules. This reaction is typically carried out in the presence of a catalyst, such as a Lewis acid or a Friedel-Crafts catalyst.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Bromo-2-hydroxybenzoyl chloride. However, it is known that this compound can react with various functional groups, including amines, alcohols, and thiols. This reaction can lead to the formation of new organic compounds, which may have different biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Bromo-2-hydroxybenzoyl chloride in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it a useful tool for organic chemists. In addition, it is also a relatively inexpensive reagent, which makes it accessible to researchers with limited budgets.
One of the main limitations of using 5-Bromo-2-hydroxybenzoyl chloride in lab experiments is its reactivity. This compound can react with various functional groups, which can make it difficult to control the reaction and obtain the desired product. In addition, it can also be hazardous to work with, as it can release toxic hydrogen chloride gas during the reaction.

Future Directions

There are several future directions for research on 5-Bromo-2-hydroxybenzoyl chloride. One possible direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another possible direction is to investigate its mechanism of action and its interactions with other organic molecules. Finally, it may also be interesting to explore the use of 5-Bromo-2-hydroxybenzoyl chloride in new areas of research, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 5-Bromo-2-hydroxybenzoyl chloride is typically carried out through the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride. Thionyl chloride is a common reagent used in organic synthesis to convert carboxylic acids into their corresponding acid chlorides. The reaction between 5-bromo-2-hydroxybenzoic acid and thionyl chloride produces 5-Bromo-2-hydroxybenzoyl chloride along with hydrogen chloride gas as a byproduct.

Scientific Research Applications

5-Bromo-2-hydroxybenzoyl chloride is widely used in scientific research due to its unique properties and versatile applications. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is also used as a reagent in organic synthesis to introduce the benzoyl chloride functional group into organic molecules.

properties

IUPAC Name

5-bromo-2-hydroxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJGJCFKIQYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxybenzoyl chloride

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